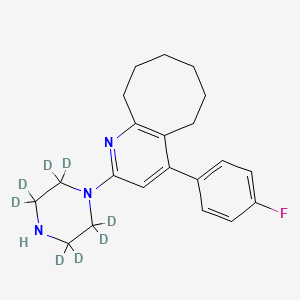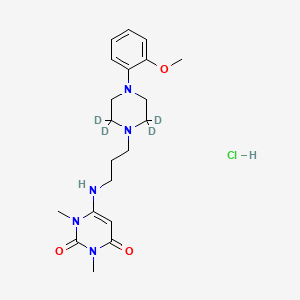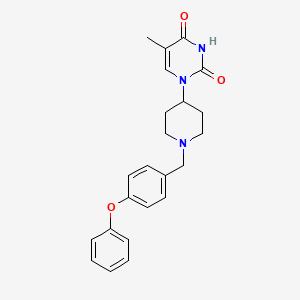
MtTMPK-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MtTMPK-IN-6 is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), an enzyme crucial for the DNA biosynthesis in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound has an IC50 value of 29 μM, making it a valuable tool in tuberculosis research .
Análisis De Reacciones Químicas
MtTMPK-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
MtTMPK-IN-6 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the inhibition of thymidylate kinase and its effects on DNA biosynthesis.
Biology: Helps in understanding the biological pathways and mechanisms involved in Mycobacterium tuberculosis.
Medicine: Potentially useful in developing new treatments for tuberculosis by targeting thymidylate kinase.
Industry: Can be used in the development of new antibacterial agents and drugs
Mecanismo De Acción
MtTMPK-IN-6 exerts its effects by inhibiting Mycobacterium tuberculosis thymidylate kinase, an enzyme essential for the synthesis of thymidine triphosphate, a building block of DNA. By inhibiting this enzyme, this compound disrupts DNA synthesis, leading to the death of the bacterial cells. The molecular targets and pathways involved include the active site of thymidylate kinase and the DNA biosynthesis pathway .
Comparación Con Compuestos Similares
MtTMPK-IN-6 is unique compared to other similar compounds due to its high potency and specificity for Mycobacterium tuberculosis thymidylate kinase. Similar compounds include:
MtTMPK-IN-4: Another inhibitor of Mycobacterium tuberculosis thymidylate kinase with a slightly different structure and potency.
MtTMPK-IN-5: A compound with similar inhibitory effects but different chemical properties and efficacy .
Propiedades
Fórmula molecular |
C23H25N3O3 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
5-methyl-1-[1-[(4-phenoxyphenyl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H25N3O3/c1-17-15-26(23(28)24-22(17)27)19-11-13-25(14-12-19)16-18-7-9-21(10-8-18)29-20-5-3-2-4-6-20/h2-10,15,19H,11-14,16H2,1H3,(H,24,27,28) |
Clave InChI |
YORMVEKVUZJRRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


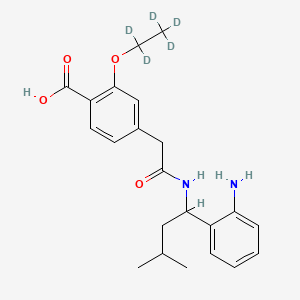
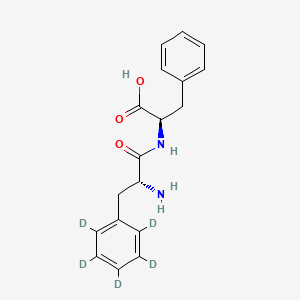
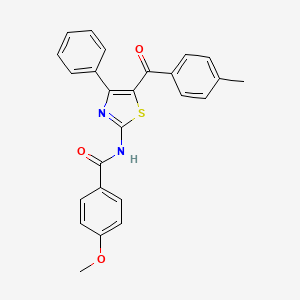
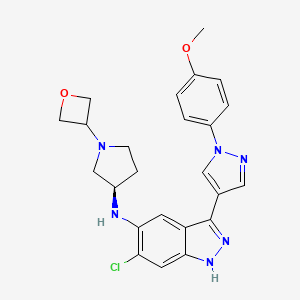
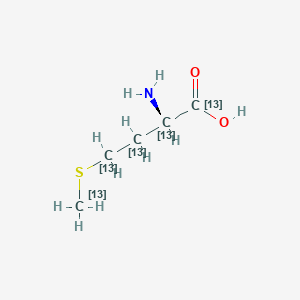
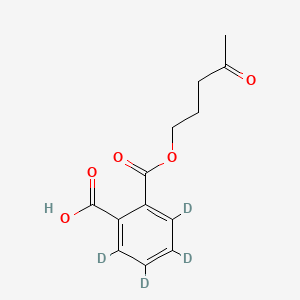
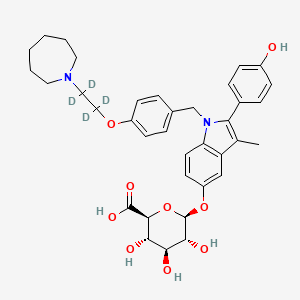
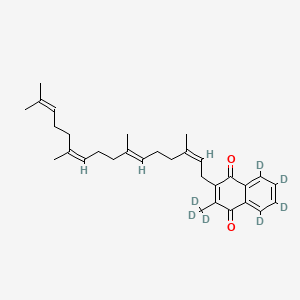
![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)
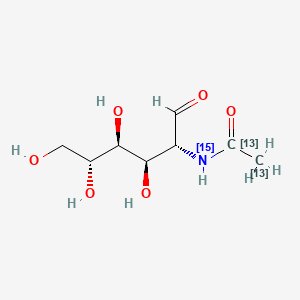
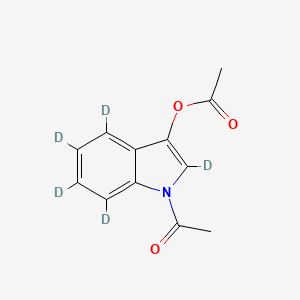
![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)
